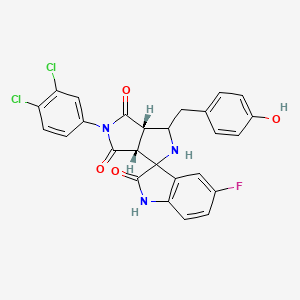
C26H18Cl2FN3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H18Cl2FN3O4 is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H18Cl2FN3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.
Electrophilic aromatic substitution: This method is used to introduce substituents onto an aromatic ring, typically using reagents like halogens or nitro groups.
Coupling reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
C26H18Cl2FN3O4: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C26H18Cl2FN3O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C26H18Cl2FN3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
C26H18Cl2FN3O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C26H18Cl2FN3O3: Differing by one oxygen atom, this compound may have different reactivity and applications.
C26H18Cl2FN3O5: With an additional oxygen atom, this compound may exhibit distinct chemical properties and biological activities.
Properties
Molecular Formula |
C26H18Cl2FN3O4 |
|---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
(3aR,6aS)-5-(3,4-dichlorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H18Cl2FN3O4/c27-17-7-4-14(11-18(17)28)32-23(34)21-20(9-12-1-5-15(33)6-2-12)31-26(22(21)24(32)35)16-10-13(29)3-8-19(16)30-25(26)36/h1-8,10-11,20-22,31,33H,9H2,(H,30,36)/t20?,21-,22+,26?/m1/s1 |
InChI Key |
KPNUBYMJBXRNHR-YPHDTHBOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















